1-Bromo-5,5-dimethylhexane

Übersicht

Beschreibung

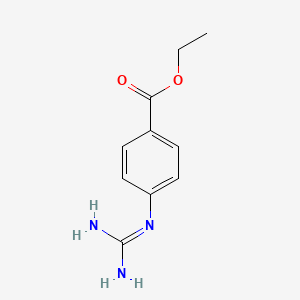

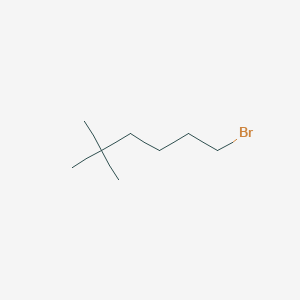

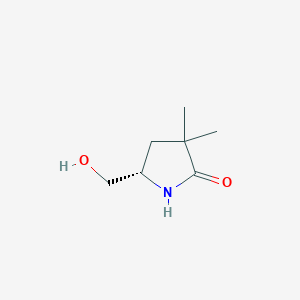

1-Bromo-5,5-dimethylhexane is an organic compound with the molecular formula C8H17Br . It is also referred to as 1-Bromo-2,2,6,6-tetramethylheptane . This compound belongs to the class of haloalkanes and is frequently used as a reactive intermediate in organic synthesis due to its unique functional properties .

Synthesis Analysis

The synthesis of this compound can be achieved through the bromination of alkenes . A direct 1,2-dibromination of alkenes with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source can proceed under mild reaction conditions without the use of a catalyst and an external oxidant .Molecular Structure Analysis

The molecular structure of this compound consists of a hexane chain with two methyl groups attached to the fifth carbon and a bromine atom attached to the first carbon . The average mass of the molecule is 193.125 Da .Chemical Reactions Analysis

As a haloalkane, this compound can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . It can also participate in elimination reactions to form alkenes .Wissenschaftliche Forschungsanwendungen

Combustion Chemistry

Research on combustion chemistry often investigates the behavior of complex hydrocarbons to improve the understanding of fuel combustion processes. For example, Sarathy et al. (2014) conducted a comprehensive combustion chemistry study on 2,5-dimethylhexane, a compound structurally related to 1-bromo-5,5-dimethylhexane, to understand the effects of branching on fuel reactivity. Their findings contribute to the optimization of fuel compositions for better efficiency and reduced emissions (Sarathy et al., 2014).

Electrochemical Reduction

In the realm of electrochemistry, the reduction of brominated compounds at silver cathodes has been studied to explore novel pathways for synthesizing organic compounds. Martin et al. (2015) investigated the electrochemical reduction of dibromohexanes, closely related to this compound, to understand the mechanistic aspects of carbon–bromine bond cleavage. Such studies offer insights into developing new synthetic strategies for organic molecules (Martin et al., 2015).

Synthesis of Pharmaceutical Intermediates

The synthesis of key pharmaceutical intermediates often utilizes brominated hydrocarbons. Zhang et al. (2022) reported on the scalable preparation of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a crucial intermediate for SGLT2 inhibitors, highlighting the role of brominated compounds in facilitating complex synthetic routes for therapeutics (Zhang et al., 2022).

Material Science and Polymer Chemistry

Brominated hydrocarbons are also pivotal in material science, particularly in the synthesis of polymers and copolymers with specific properties. Sauguet et al. (2007) described the radical copolymerization of vinylidene fluoride with bromo-perfluoroalkenes, demonstrating how brominated monomers can be used to introduce crosslinking sites into polymers for enhanced thermal stability and material properties (Sauguet et al., 2007).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-bromo-5,5-dimethylhexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-8(2,3)6-4-5-7-9/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJRTJIUPXFNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634340 | |

| Record name | 1-Bromo-5,5-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15898-91-6 | |

| Record name | 1-Bromo-5,5-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Phenyl-1-piperidinyl)ethyl]amine hydrate](/img/structure/B3048087.png)

![1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]-](/img/structure/B3048093.png)

![2-[(2-Fluorophenoxy)methyl]oxirane](/img/structure/B3048099.png)

![5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B3048100.png)

![Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3048101.png)